1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

Catalog No.
S606679
CAS No.
27360-07-2
M.F
C14H24O5
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

CAS Number

27360-07-2

Product Name

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

IUPAC Name

1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2

InChI Key

RNNFCYZWIQZWQV-UHFFFAOYSA-N

SMILES

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO

Synonyms

divinyl acetal butyraldehyde polymers, poly(vinyl butyral), polyvinyl butyral, polyvinylbutyral, TPF 37, TPF-37

Canonical SMILES

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate, universally commercialized as Polyvinyl Butyral (PVB) (CAS: 27360-07-2), is a random terpolymer synthesized via the acetalization of polyvinyl alcohol (PVA) with butyraldehyde. In industrial procurement, PVB is primarily evaluated for its exceptional optical clarity, inherent adhesion to inorganic substrates, and high energy-absorbing viscoelasticity. Supplied typically as a free-flowing powder or extruded film, it features a controlled residual hydroxyl content (typically 18–22 wt%) that dictates its bonding efficacy. Its solubility in a wide range of organic solvents (alcohols, ketones, esters) and its melt-processability between 150°C and 180°C make it a highly versatile matrix for laminated safety glass, photovoltaic encapsulation, structural adhesives, and advanced ceramic binders [1].

Replacing PVB with generic thermoplastic encapsulants like Ethylene Vinyl Acetate (EVA) or Thermoplastic Polyurethane (TPU) frequently compromises application-critical performance. While EVA is easier to laminate at lower temperatures and offers better moisture resistance, it lacks PVB's inherent chemical adhesion to glass, relying entirely on formulated silane coupling agents that can degrade under UV exposure [1]. Furthermore, standard EVA laminates exhibit inferior post-breakage retention, often failing immediately upon severe impact and providing no barrier to fall-through. Conversely, while ionoplasts offer higher stiffness, they lack the acoustic dampening and high elongation (250–400%) of plasticized PVB. Consequently, substituting PVB in safety-critical glazing, high-fidelity optical displays, or specialized wash primers results in catastrophic delamination, optical mismatch, or failure to meet stringent impact-safety certifications [2].

Inherent Glass Adhesion via Hydroxyl-Silanol Bonding

PVB achieves structural adhesion to inorganic glass through direct hydrogen and covalent bonding between its residual hydroxyl groups (18–22 wt%) and the silanol groups on the glass surface. In contrast, EVA lacks these functional groups and requires the addition of silane coupling agents to achieve bonding. While PVB provides superior baseline adhesion, compressive-shear testing reveals that PVB's adhesion is more sensitive to damp-heat degradation due to polymer saturation, whereas EVA maintains its additive-dependent adhesion profile more consistently under high moisture [1].

Evidence DimensionAdhesion mechanism and moisture sensitivity
Target Compound DataPVB relies on inherent hydroxyl groups (18-22 wt%); highly sensitive to damp-heat saturation.
Comparator Or BaselineEVA relies on silane additives; less sensitive to moisture saturation.
Quantified DifferencePVB provides structural adhesion without coupling agents but requires strict edge-sealing or controlled humidity during lamination compared to EVA.
ConditionsCompressive-shear adhesion testing before and after damp-heat exposure.

Buyers must specify PVB for maximum inherent adhesion in protected environments, but must account for edge-sealing in high-moisture applications where EVA might otherwise be selected.

Optical Clarity and Refractive Index Matching

For optical and display applications, the refractive index of the interlayer must closely match the substrate to prevent light loss. PVB exhibits a refractive index of 1.485 at 589 nm, which closely aligns with common soda-lime and borosilicate display glasses (nD = 1.51–1.52). This tight index matching reduces interfacial Fresnel reflection to less than 0.5% per interface, significantly enhancing light transmission and display brightness compared to mismatched polymeric alternatives [1].

Evidence DimensionRefractive Index (nD) at 589 nm
Target Compound DataPVB nD = 1.485
Comparator Or BaselineStandard display glass nD = 1.51–1.52
Quantified DifferenceThe <0.035 index mismatch restricts Fresnel reflection losses to <0.5% per interface.
ConditionsOptical transmission evaluation at 589 nm (sodium D-line).

Procuring PVB ensures minimal optical distortion and maximum light yield in photovoltaic modules and high-resolution display laminates.

Post-Breakage Impact Retention and Viscoelastic Energy Absorption

In safety glazing, the interlayer must absorb impact energy and retain glass fragments post-fracture. Plasticized PVB demonstrates a tensile strength of 18–33 MPa and an exceptional elongation at break of 250–400%. During standardized impact testing, PVB's viscoelastic deformation allows it to remain intact and provide a barrier to fall-through after the glass breaks. In direct contrast, EVA laminates typically fail immediately upon impact under identical conditions, providing no post-breakage barrier [1].

Evidence DimensionElongation at break and post-breakage retention
Target Compound DataPVB exhibits 250–400% elongation and maintains structural barrier post-fracture.
Comparator Or BaselineEVA fails immediately on impact, offering no fall-through barrier.
Quantified DifferencePVB passes stringent manual attack and drop tests for overhead/safety glazing, whereas standard EVA fails.
ConditionsStandardized drop and manual attack tests on laminated glass composites.

PVB is the mandatory procurement choice over EVA for architectural overhead glazing, automotive windshields, and security glass requiring post-breakage integrity.

Thermal Processability and Precursor Transformation

The synthesis of PVB from Polyvinyl Alcohol (PVA) fundamentally alters the polymer's thermal and solubility profile. While the PVA precursor is highly crystalline, water-soluble, and degrades near its melting point, the acetalization process to form PVB disrupts this crystallinity. This lowers the glass transition temperature (Tg) to 70–78°C (unplasticized) and enables melt-processing via extrusion at 150–180°C. Furthermore, it shifts the solubility profile from aqueous to organic solvents (alcohols, ketones), enabling its use in solvent-borne industrial coatings [1].

Evidence DimensionGlass transition (Tg) and processability
Target Compound DataPVB Tg = 70–78°C; melt-processable at 150–180°C; soluble in organic solvents.
Comparator Or BaselinePVA (precursor) is highly crystalline, water-soluble, and not easily melt-extruded.
Quantified DifferenceAcetalization reduces Tg and enables thermal extrusion and organic solvent compatibility.
ConditionsThermal analysis (DSC) and solvent solubility screening.

Buyers formulating structural adhesives, wash primers, or extruded films must procure PVB rather than PVA to achieve organic solvent compatibility and melt-processability.

Automotive and Architectural Safety Glazing

Due to its 250-400% elongation at break and ability to retain glass fragments post-fracture, PVB is the standard interlayer for windshields, overhead glazing, and hurricane-resistant windows where EVA would fail to prevent fall-through [1].

High-Fidelity Optical Laminates and Displays

Leveraging its refractive index of 1.485, PVB is utilized to bond glass substrates in electronic displays and precision optics, minimizing Fresnel reflection losses to <0.5% per interface [2].

Wash Primers and Anti-Corrosion Coatings

Because of its solubility in alcohols and ketones and its high residual hydroxyl content, PVB is formulated into structural adhesives and metal wash primers to provide exceptional chemical adhesion to steel and aluminum substrates [3].

Photovoltaic Module Encapsulation (Controlled Environments)

While EVA is common, PVB is selected for specific thin-film or specialized solar cell architectures where superior inherent adhesion to glass and high optical clarity are prioritized over extreme moisture resistance [1].

Other CAS

27360-07-2

General Manufacturing Information

Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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